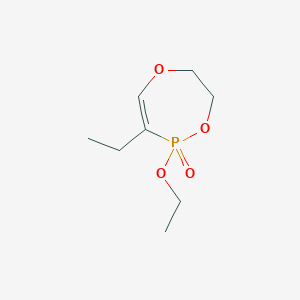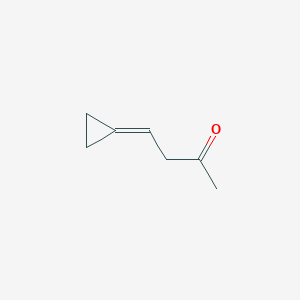
2-Butanone, 4-cyclopropylidene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-cyclopropylidene- (9CI) is an organic compound with the molecular formula C7H10O. It is a ketone that features a cyclopropylidene group attached to the butanone structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-cyclopropylidene- (9CI) typically involves the reaction of cyclopropylidene derivatives with butanone under controlled conditions. Specific reagents and catalysts may be used to facilitate the formation of the cyclopropylidene group and its attachment to the butanone molecule .
Industrial Production Methods
Industrial production methods for 2-Butanone, 4-cyclopropylidene- (9CI) may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-cyclopropylidene- (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylidene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve various nucleophiles and electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Butanone, 4-cyclopropylidene- (9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-cyclopropylidene- (9CI) involves its interaction with specific molecular targets and pathways. The cyclopropylidene group may confer unique reactivity and binding properties, allowing the compound to interact with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context and application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Butanone, 4-cyclopropylidene- (9CI) include other cyclopropylidene derivatives and ketones with similar structural features. Examples include:
- Cyclopropylideneacetone
- Cyclopropylidenemethylketone
- Cyclopropylidenebutanone
Uniqueness
The uniqueness of 2-Butanone, 4-cyclopropylidene- (9CI) lies in its specific combination of the cyclopropylidene group and the butanone structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H10O |
|---|---|
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
4-cyclopropylidenebutan-2-one |
InChI |
InChI=1S/C7H10O/c1-6(8)2-3-7-4-5-7/h3H,2,4-5H2,1H3 |
Clave InChI |
ZIMLGBBIXILZAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC=C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


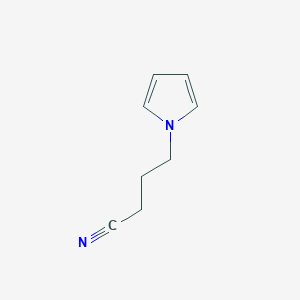
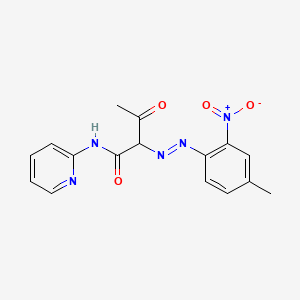
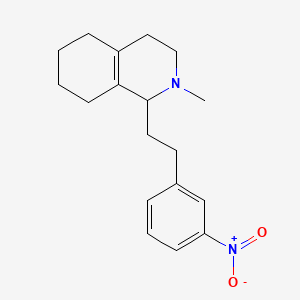
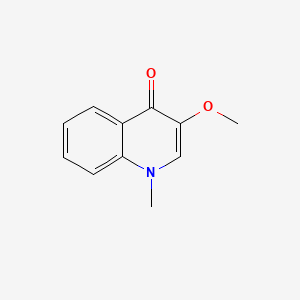

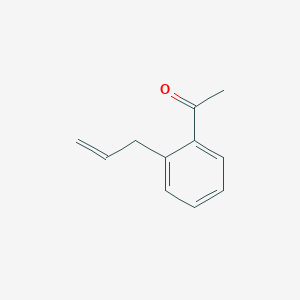
![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)

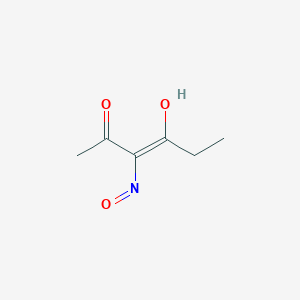
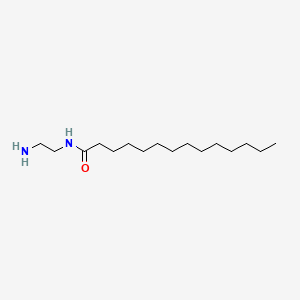
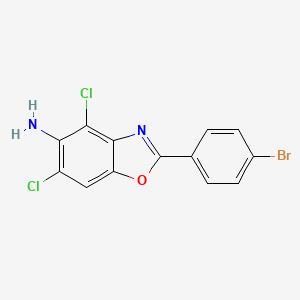
![(1R,2R,5S,6S)-3,3,4,4-Tetrafluoro-9-oxatricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B13799411.png)
